molecular formula C8H5BrO3 B1268889 2-(4-Bromophenyl)-2-oxoacetic acid CAS No. 7099-87-8

2-(4-Bromophenyl)-2-oxoacetic acid

Cat. No. B1268889
CAS RN: 7099-87-8
M. Wt: 229.03 g/mol
InChI Key: UASZGGQRDGLTIQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoacetic acid is a boron-containing compound . Boron compounds have not been widely studied in medicinal chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of 2-(4-Bromophenyl)-2-oxoacetic acid is C8H7BrO2 . The molecular weight is 215.044 . The IUPAC Standard InChI is InChI=1S/C8H7BrO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h1-4H,5H2, (H,10,11) .


Chemical Reactions Analysis

Boronic acids, such as 2-(4-Bromophenyl)-2-oxoacetic acid, can catalyze the formation of amide bonds from amines and carboxylic acids . They are used to promote greener amidations of carboxylic acids and amines in catalytic amounts .

Scientific Research Applications

Antimicrobial Agent Development

2-(4-Bromophenyl)-2-oxoacetic acid: derivatives have been studied for their potential as antimicrobial agents. The structure of these compounds allows them to interfere with the biosynthesis of bacterial lipids, which is crucial for the survival of bacterial cells . This interference can lead to the development of new antimicrobial drugs that can combat resistant strains of bacteria.

Anticancer Activity

Research has indicated that certain derivatives of 2-(4-Bromophenyl)-2-oxoacetic acid show promise as antiproliferative agents, particularly against breast cancer cell lines . These compounds can be used to inhibit the growth of cancer cells, providing a pathway for the development of new anticancer therapies.

Molecular Docking Studies

The molecular structure of 2-(4-Bromophenyl)-2-oxoacetic acid derivatives makes them suitable candidates for molecular docking studies. These studies help in understanding the binding mode of active compounds with receptors, which is essential for rational drug design . Such studies can lead to the discovery of more effective drugs with fewer side effects.

Future Directions

Given the growing interest in boron-containing compounds, especially after the discovery of the drug bortezomib, it is likely that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASZGGQRDGLTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345346
Record name 2-(4-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoacetic acid

CAS RN

7099-87-8
Record name 2-(4-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-oxoacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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